

# addressing interference issues in the detection of antimony by ICP-MS

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Antimony

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## Technical Support Center: Antimony (Sb) Analysis by ICP-MS

Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for the detection of **antimony** (Sb). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common interference issues and ensure the accuracy and reliability of your results.

### Frequently Asked Questions (FAQs)

**Q1:** What are the most common types of interferences observed when analyzing **antimony** (Sb) by ICP-MS?

**A1:** The analysis of **antimony** by ICP-MS can be affected by several types of interferences, which can be broadly categorized as:

- **Polyatomic Interferences:** These are molecular ions formed in the plasma from the sample matrix, acids, and plasma gases that have the same mass-to-charge ratio ( $m/z$ ) as the **antimony** isotopes.<sup>[1][2]</sup> For example, ions like  $^{105}\text{Pd}^{16}\text{O}^+$  can interfere with  $^{121}\text{Sb}^+$ , and  $^{107}\text{Ag}^{16}\text{O}^+$  can interfere with  $^{123}\text{Sb}^+$ .

- **Isobaric Interferences:** These are isotopes of other elements that have the same nominal mass as the **antimony** isotopes.<sup>[3][4]</sup> A primary example is the isobaric overlap of tin isotopes ( $^{121}\text{Sn}$  and  $^{123}\text{Sn}$ ) with the two stable isotopes of **antimony** ( $^{121}\text{Sb}$  and  $^{123}\text{Sb}$ ).<sup>[3]</sup>
- **Matrix Effects:** These are non-spectral interferences caused by the overall composition of the sample matrix.<sup>[5][6]</sup> High concentrations of dissolved solids or heavy matrix elements can cause signal suppression or enhancement, affecting the accuracy of the measurement.<sup>[5]</sup> This can be due to physical effects in the nebulizer and spray chamber or space-charge effects in the ion beam.<sup>[5][7]</sup>

Q2: How can I identify if my **antimony** signal is affected by interference?

A2: Identifying interference requires a systematic approach:

- **Analyze a Blank:** A clean acid blank should be run to check for background signals at the **antimony** masses. Elevated signals may indicate contamination in your reagents or system.
- **Analyze a Standard of the Suspected Interfering Element:** If you suspect an isobaric interference, for example from tin, analyze a pure tin standard. If you observe a signal at the **antimony** masses, the interference is confirmed.
- **Spike your Sample:** Adding a known amount of an **antimony** standard to your sample (spiking) and checking the recovery can indicate matrix effects. A recovery significantly different from 100% suggests signal suppression or enhancement.
- **Monitor Multiple Isotopes:** Monitor both  $^{121}\text{Sb}$  and  $^{123}\text{Sb}$ . If the ratio of their signals deviates from the natural isotopic abundance ratio (~57.3% for  $^{121}\text{Sb}$  and ~42.7% for  $^{123}\text{Sb}$ ), it is a strong indication of an interference on at least one of the isotopes.

## Troubleshooting Guides

### Issue 1: Inaccurate results in samples with high tin (Sn) concentrations.

Cause: Isobaric interference from tin isotopes ( $^{121}\text{Sn}$  and  $^{123}\text{Sn}$ ) on **antimony** isotopes ( $^{121}\text{Sb}$  and  $^{123}\text{Sb}$ ).<sup>[3]</sup>

#### Solutions:

- **Mathematical Correction:** This is a common approach where a non-interfered isotope of the interfering element is measured to calculate and subtract its contribution to the analyte signal.[3][8] For tin interference on **antimony**, you can monitor an interference-free tin isotope, such as  $^{118}\text{Sn}$ , and use the known isotopic abundance to correct the signals at m/z 121 and 123.[3]
  - **Experimental Protocol: Mathematical Correction for Tin Interference**
    - Prepare and analyze a standard solution containing only tin.
    - Measure the signal intensities for  $^{118}\text{Sn}$ ,  $^{121}\text{Sn}$ , and  $^{123}\text{Sn}$ .
    - Calculate the ratio of the signals of the interfering isotopes to the non-interfered isotope (e.g.,  $^{121}\text{Sn}/^{118}\text{Sn}$  and  $^{123}\text{Sn}/^{118}\text{Sn}$ ). These are your correction factors.
    - In your samples, measure the signals for  $^{118}\text{Sn}$ ,  $^{121}\text{Sb}$ , and  $^{123}\text{Sb}$ .
    - Calculate the corrected **antimony** signals using the following equations:
      - Corrected  $^{121}\text{Sb}$  Signal = Measured  $^{121}\text{Sb}$  Signal - (Measured  $^{118}\text{Sn}$  Signal \* Correction Factor  $^{121}\text{Sn}/^{118}\text{Sn}$ )
      - Corrected  $^{123}\text{Sb}$  Signal = Measured  $^{123}\text{Sb}$  Signal - (Measured  $^{118}\text{Sn}$  Signal \* Correction Factor  $^{123}\text{Sn}/^{118}\text{Sn}$ )
- **High-Resolution ICP-MS (HR-ICP-MS):** If available, HR-ICP-MS can physically separate the analyte ions from the interfering ions based on their slight mass differences.[9]

## Issue 2: Poor antimony recovery in complex biological or environmental matrices.

Cause: Matrix effects leading to signal suppression or enhancement, and potential formation of **antimony** species that behave differently in the ICP-MS system.[5][10] High concentrations of salts or organic compounds can affect plasma conditions and ion transmission.[5] In some

cases, **antimony** can form polymeric species in solution, leading to poor chromatographic recovery if a separation technique is used prior to ICP-MS.[\[10\]](#)[\[11\]](#)

Solutions:

- **Sample Dilution:** Diluting the sample reduces the concentration of matrix components, thereby minimizing their impact on the analysis.[\[12\]](#)
- **Internal Standardization:** An internal standard is an element with similar ionization properties to **antimony** that is added at a constant concentration to all samples, blanks, and standards. [\[12\]](#)[\[13\]](#) Any signal fluctuation due to matrix effects will affect both the analyte and the internal standard, allowing for a ratiometric correction. Indium (In) or Tellurium (Te) are often used as internal standards for **antimony**.
- **Matrix-Matching:** Preparing calibration standards in a matrix that closely resembles the sample matrix can compensate for matrix effects.[\[12\]](#)
- **Sample Preparation:** For complex matrices, proper sample digestion is crucial to break down the matrix and ensure **antimony** is in a consistent form.[\[6\]](#)[\[14\]](#) Acidic hydrolysis, sometimes in the presence of chelating agents like EDTA or citrate, can help stabilize **antimony** species and prevent the formation of polymers.[\[10\]](#)[\[11\]](#)

### Issue 3: Elevated background signal at antimony masses, especially in chlorine-containing matrices.

**Cause:** Polyatomic interferences. A common example is the formation of chloride-based polyatomic ions, such as  $^{85}\text{Rb}^{36}\text{Ar}^+$  or  $^{87}\text{Rb}^{36}\text{Ar}^+$ , which can interfere with **antimony** isotopes. In matrices containing high concentrations of certain elements, oxide and other polyatomic species can form.[\[2\]](#)

Solutions:

- **Collision/Reaction Cell (CRC) Technology:** Modern ICP-MS instruments are often equipped with a collision/reaction cell to mitigate polyatomic interferences.[\[6\]](#)[\[15\]](#)[\[16\]](#)
  - **Collision Mode (with Kinetic Energy Discrimination - KED):** An inert gas like helium (He) is introduced into the cell.[\[5\]](#)[\[17\]](#) Polyatomic ions, being larger than atomic ions of the same

mass, undergo more collisions and lose more kinetic energy.[2][16] An energy barrier at the cell exit then prevents these lower-energy polyatomic ions from reaching the detector. [2][16]

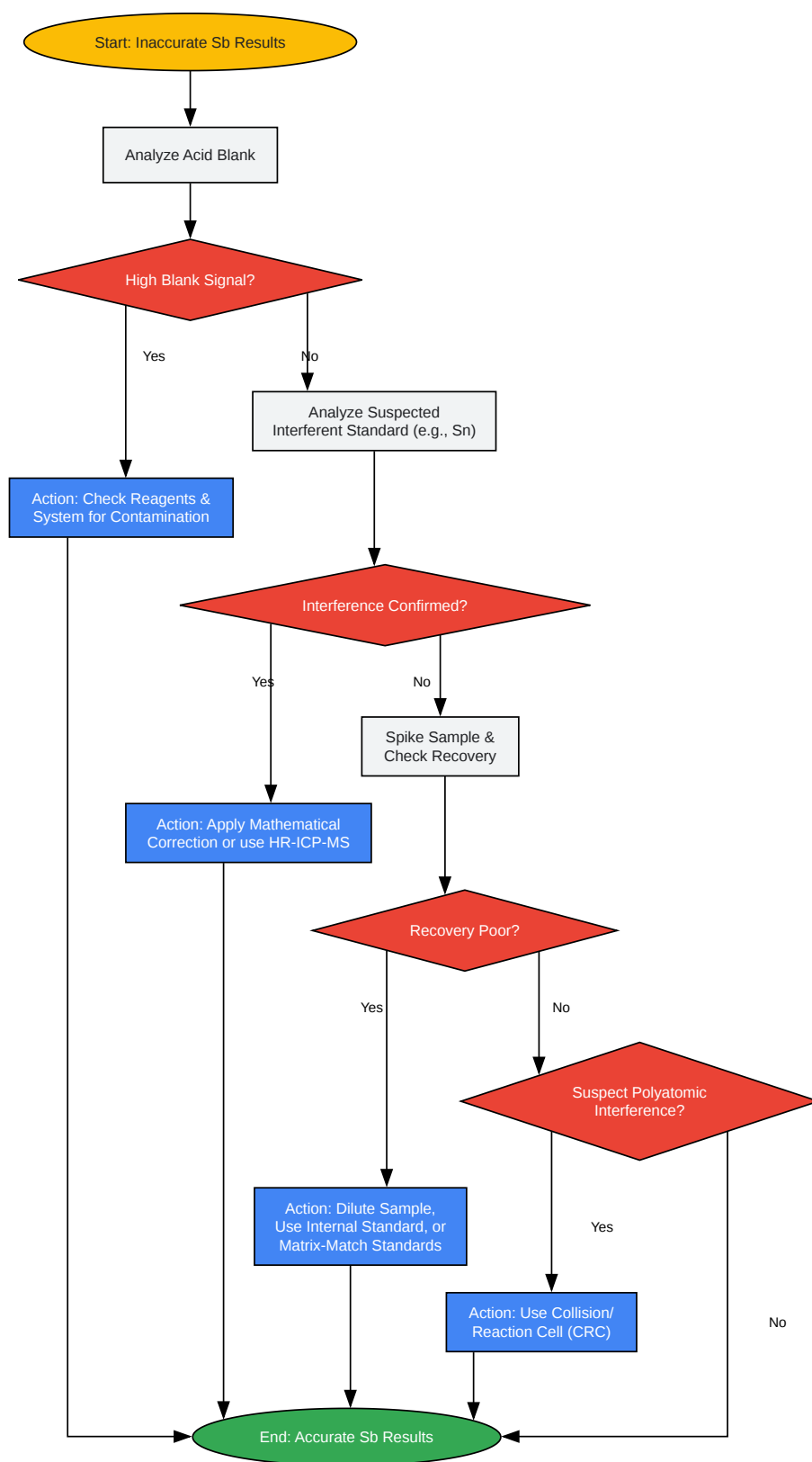
- Reaction Mode: A reactive gas (e.g., ammonia, hydrogen) is used to selectively react with and neutralize the interfering polyatomic ions or to react with the analyte to shift it to a different, interference-free mass.[16][18]
- Experimental Protocol: Using Collision Mode (KED) with Helium
  - Introduce high-purity helium gas into the collision/reaction cell.
  - Optimize the helium flow rate to maximize the reduction of polyatomic interferences while maintaining sufficient **antimony** signal. This is typically done by monitoring the signal of a known polyatomic interference (e.g.,  $\text{ArO}^+$  on  $^{56}\text{Fe}^+$ ) and an analyte in a standard solution.
  - Set the kinetic energy discrimination (KED) voltage barrier. A higher voltage will remove more interfering ions but may also reduce the analyte signal. Optimize this parameter for the best signal-to-background ratio for **antimony**.
  - Analyze samples, standards, and blanks under the optimized conditions.

## Quantitative Data Summary

Table 1: Common Interferences for **Antimony** Isotopes

Antimony Isotope	Mass (m/z)	Potential Isobaric Interference	Potential Polyatomic Interferences
$^{121}\text{Sb}$	121	$^{121}\text{Sn}$	$^{105}\text{Pd}^{16}\text{O}^+$ , $^{85}\text{Rb}^{36}\text{Ar}^+$
$^{123}\text{Sb}$	123	$^{123}\text{Sn}$	$^{107}\text{Ag}^{16}\text{O}^+$ , $^{87}\text{Rb}^{36}\text{Ar}^+$

## Visualizations



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Caption: Troubleshooting workflow for inaccurate **antimony** (Sb) results in ICP-MS.

Caption: Mechanism of Kinetic Energy Discrimination (KED) for interference removal.

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- To cite this document: BenchChem. [addressing interference issues in the detection of antimony by ICP-MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241702#addressing-interference-issues-in-the-detection-of-antimony-by-icp-ms]

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